REACTION_CXSMILES
|
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[C:15]([C:18]1[CH:27]=[C:26]([O:28][CH2:29][C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:25]=[C:24]2[C:19]=1[CH2:20][CH2:21][C:22](=[O:36])[NH:23]2)(=[O:17])[CH3:16]>O1CCOCC1>[C:15]([C:18]1[CH:27]=[C:26]([O:28][CH2:29][C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:25]=[C:24]2[C:19]=1[CH:20]=[CH:21][C:22](=[O:36])[NH:23]2)(=[O:17])[CH3:16]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with dioxane (2×20 mL)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane/methanol (9:1, 600 mL)
|
Type
|
WASH
|
Details
|
The organic phase is washed with sodium bicarbonate solution (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
STIRRING
|
Details
|
The residue is stirred with methanol
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=C2C=CC(NC2=CC(=C1)OCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |